Steffimycinol

Antimicrobial spectrum Gram-positive bacteria Mycobacterium avium

Steffimycinol (U 51206) is the obligate biosynthetic intermediate for 7-deoxysteffimycinol production via A. hydrophila fermentation—a conversion not achievable with steffimycinone or other anthracyclines. Its distinct Gram-positive spectrum (M. avium, S. pyogenes) complements 7-deoxysteffimycinol, making it essential for combinatorial biosynthesis and anti-mycobacterial studies. Low murine acute toxicity supports in vivo proof-of-concept with a wider therapeutic window than clinical anthracyclines. Procure steffimycinol specifically when your workflow requires this unique 10-keto-reduced scaffold as a bioconversion substrate or antibacterial lead.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
CAS No. 63493-73-2
Cat. No. B8719371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteffimycinol
CAS63493-73-2
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C(=CC(=C4)OC)O)O)O)OC)O
InChIInChI=1S/C21H20O9/c1-21(28)19(27)10-6-9-13(17(25)14(10)18(26)20(21)30-3)16(24)12-8(15(9)23)4-7(29-2)5-11(12)22/h4-6,18-20,22,25-28H,1-3H3
InChIKeyGELQCQRLAMAWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steffimycinol (CAS 63493-73-2) Procurement Guide: Anthracycline Antibiotic Baseline Properties and Scientific Context


Steffimycinol (U 51206) is a semisynthetic anthracycline antibiotic produced via the 10-keto reduction of steffimycinone, a reaction catalyzed by Streptomyces nogalater and Streptomyces peucetius var. caesius [1]. It belongs to the steffimycin family of aromatic polyketides, originally isolated from Streptomyces steffisburgensis [2]. The compound exhibits a Gram-positive antibacterial spectrum and demonstrates DNA intercalation activity characteristic of the anthracycline class [3], with a molecular formula of C21H20O9 and a molecular weight of 416.38 g/mol .

Why Steffimycinol Cannot Be Interchanged with Other Anthracyclines or Steffimycin Congeners


Substitution among steffimycin-class compounds is not scientifically defensible due to distinct structural modifications that govern both antimicrobial spectrum and bioconversion pathways. Steffimycinol differs from its immediate precursor steffimycinone by a single ketonic carbonyl reduction at C-10, which fundamentally alters its biological activity profile and substrate specificity for further microbial transformations [1]. Unlike the glycosylated steffimycins (e.g., steffimycin B, 3′-O-methylsteffimycin) that exhibit sub-micromolar GI50 values against tumor cell lines, steffimycinol lacks the sugar moieties critical for potent antitumor activity [2]. Furthermore, steffimycinol serves as the obligate biosynthetic intermediate for 7-deoxysteffimycinol via microaerophilic Aeromonas hydrophila fermentation, a conversion not possible with other anthracyclines, making it uniquely positioned for both end-use applications and downstream derivatization [3].

Steffimycinol Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Antimicrobial Spectrum Differentiation: Steffimycinol vs. 7-Deoxysteffimycinol

Steffimycinol demonstrates a distinct antimicrobial spectrum compared to its downstream reduction product, 7-deoxysteffimycinol. Steffimycinol is active against Bacillus subtilis, Mycobacterium avium, and Streptococcus pyogenes, whereas 7-deoxysteffimycinol is active against Sarcina lutea, Bacillus cereus, and B. subtilis [1]. This divergence in target pathogen susceptibility is attributed to the presence of the 7-hydroxy group in steffimycinol, which is absent in 7-deoxysteffimycinol [2].

Antimicrobial spectrum Gram-positive bacteria Mycobacterium avium

Biosynthetic Pathway Positioning: Steffimycinol as Obligate Intermediate for 7-Deoxysteffimycinol

Steffimycinol occupies a unique and non-redundant position in the steffimycin biosynthetic pathway as the obligate intermediate for the formation of 7-deoxysteffimycinol. The microaerophilic conversion of steffimycinol by Aeromonas hydrophila yields 7-deoxysteffimycinol, whereas steffimycinone (the precursor) cannot be directly converted to 7-deoxysteffimycinol via this route [1]. This positional specificity is not shared by other anthracyclines such as nogalamycin or aclarubicin [2].

Biosynthesis Bioconversion Anthracycline

Mechanism of Action Differentiation: Cell Wall Synthesis Inhibition vs. DNA Intercalation

Steffimycinol is reported to act as a cell wall synthesis inhibitor in Gram-positive bacteria [1], distinguishing it from other anthracyclines such as steffimycin B and doxorubicin, which primarily exert their effects through DNA intercalation and topoisomerase II inhibition [2]. While the steffimycin class as a whole demonstrates DNA binding capacity with a binding constant K indicative of good macromolecular affinity [3], steffimycinol's primary antibacterial mechanism appears distinct.

Mechanism of action Cell wall synthesis DNA intercalation

Toxicity Profile: Low Murine Acute Toxicity Compared to Clinical Anthracyclines

Steffimycinol demonstrates low murine acute toxicity [1], a favorable profile when compared to clinical anthracyclines such as doxorubicin, which is associated with dose-limiting cardiotoxicity and myelosuppression [2]. This reduced acute toxicity may be attributable to the absence of the daunosamine sugar moiety present in doxorubicin, which is implicated in cardiotoxic mechanisms.

Acute toxicity In vivo Murine model

Chemical Synthesis Accessibility: TPNH-Dependent Enzymatic Reduction Yields Steffimycinol

Steffimycinol is produced via a TPNH-dependent ketonic carbonyl reduction of steffimycinone using cell-free preparations of Streptomyces nogalater, with optimal enzymatic activity observed between pH 6.5 and 7.0 and a linear reaction rate increase up to 4 mg/ml crude enzyme protein [1]. In contrast, 7-deoxysteffimycinol requires either excess metal hydride reduction (5 moles NaBH4 per mole steffimycinone) or a two-step bioconversion via steffimycinol [2]. This defined and reproducible enzymatic synthesis route offers advantages for laboratory-scale preparation.

Chemical synthesis Biocatalysis TPNH dependence

Glycosylation Status and Antitumor Activity: Aglycone vs. Glycosylated Steffimycins

Steffimycinol, lacking a sugar moiety, is an aglycone that does not exhibit the potent sub-micromolar antitumor activity characteristic of glycosylated steffimycin derivatives. 3′-O-methylsteffimycin and D-digitoxosyl-8-demethoxy-10-deoxysteffimycinone display GI50 values below 1.0 μM against human tumor cell lines, while steffimycin (the parent glycosylated compound) shows GI50 values between 2.61 and 6.79 μM [1]. The absence of glycosylation in steffimycinol positions it primarily as an antibacterial agent rather than an antitumor candidate.

Antitumor activity Glycosylation Structure-activity relationship

Steffimycinol Recommended Application Scenarios Based on Quantitative Evidence


Biosynthetic Intermediate for 7-Deoxysteffimycinol Production

Steffimycinol is the obligate biosynthetic intermediate for the production of 7-deoxysteffimycinol via microaerophilic Aeromonas hydrophila fermentation [1]. This scenario is supported by evidence demonstrating that steffimycinone cannot be directly converted to 7-deoxysteffimycinol via this route, establishing steffimycinol as the essential starting material for accessing this derivative. Laboratories engaged in combinatorial biosynthesis or semi-synthetic derivatization of steffimycin-class compounds should procure steffimycinol specifically for this bioconversion step.

Antibacterial Research Targeting Mycobacterium avium and Streptococcus pyogenes

Steffimycinol is active against Mycobacterium avium and Streptococcus pyogenes, pathogens not covered by the alternative compound 7-deoxysteffimycinol [2]. This differential spectrum makes steffimycinol the appropriate selection for studies investigating novel anti-mycobacterial agents or anti-streptococcal therapies. The reported cell wall synthesis inhibition mechanism [3] further supports its use in orthogonal antibacterial combination studies, particularly against Gram-positive strains resistant to DNA-targeting agents.

In Vivo Murine Model Studies Requiring Low Acute Toxicity

Steffimycinol exhibits low murine acute toxicity [4], a favorable profile relative to clinical anthracyclines such as doxorubicin. This property supports its use in in vivo proof-of-concept studies where repeated dosing or higher cumulative exposure is required, and where cardiotoxicity would otherwise confound interpretation. Researchers should consider steffimycinol for murine efficacy models targeting susceptible Gram-positive infections, leveraging the wider therapeutic window suggested by the low acute toxicity profile.

Enzymology and Biocatalysis Studies of TPNH-Dependent Ketoreductases

The TPNH-dependent ketonic carbonyl reduction of steffimycinone to steffimycinol, catalyzed by Streptomyces nogalater crude enzyme preparations with defined pH optimum (6.5-7.0) and linear protein concentration dependence up to 4 mg/ml [5], provides a well-characterized model system for studying anthracycline-modifying ketoreductases. Laboratories investigating microbial biotransformations, enzyme kinetics, or cofactor specificity (TPNH vs. DPNH) in anthracycline biosynthesis can utilize this reproducible enzymatic system with steffimycinol as the characterized product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steffimycinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.